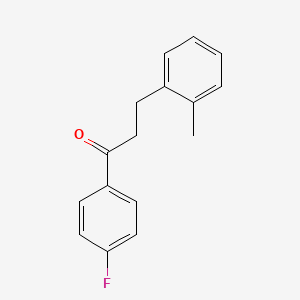

4'-Fluoro-3-(2-methylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 4'-Fluoro-3-(2-methylphenyl)propiophenone, is a fluorinated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, characterization, and properties of structurally related fluorinated aromatic compounds. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and as ligands for various biological targets.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or fluorinated groups into the aromatic ring or the side chain. For example, the synthesis of a potential radioligand for the GABA receptor in the brain involved O-methylation and a subsequent Schiff reaction . Another study reported the oxidative polycondensation of a fluorinated phenol derivative, yielding oligomers with high molecular weights . These methods highlight the versatility of synthetic approaches in creating complex fluorinated structures.

Molecular Structure Analysis

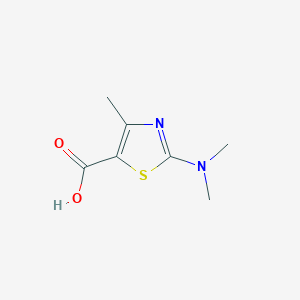

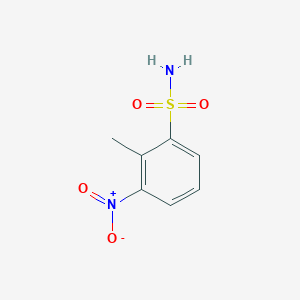

The molecular structure of fluorinated compounds is characterized using various spectroscopic techniques and X-ray crystallography. For instance, a fluorinated iminomethylene phenol derivative was characterized by FTIR, NMR, and X-ray crystallography, revealing intermolecular hydrogen bonds and a 2D network structure . Similarly, the crystal structure of a fluorinated thiophene derivative was elucidated, showing the importance of substituted thiophenes in various applications .

Chemical Reactions Analysis

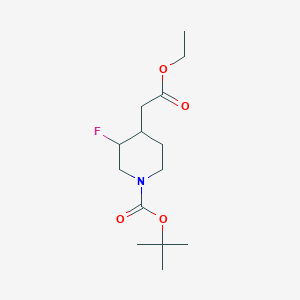

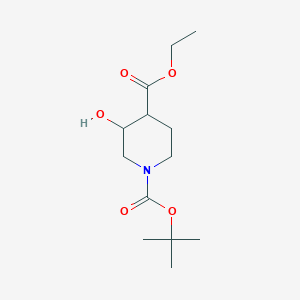

Fluorinated aromatic compounds can undergo a variety of chemical reactions. For example, a tetrafluorinated ester underwent reactions with aniline and other amines, as well as thermal cyclization, demonstrating the reactivity of such compounds . Another study synthesized a complex fluorinated alcohol through the treatment of a triazole derivative with sodium methoxide . These reactions showcase the chemical diversity and potential for further functionalization of fluorinated aromatics.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can alter the electronic properties and stability of the molecules. Copolymers synthesized from a fluorinated thiophene and ethylenedioxythiophene displayed good electrochemical behavior, high conductivity, and excellent stability, indicating the beneficial effects of fluorination . The crystal structure of a hexafluorinated alcohol revealed strong intermolecular hydrogen bonding, suggesting applications in fluoro-containing materials .

Aplicaciones Científicas De Investigación

Photoalignment of Liquid Crystals

Compounds with fluorinated prop-2-enoates have been shown to promote excellent photoalignment of bulk commercial nematic liquid crystals. This research demonstrates the influence of fluorosubstituents on the photoalignment quality, suggesting applications in liquid crystal displays (LCDs) and related optoelectronic devices (Hegde et al., 2013).

Synthesis of Copolymers

Halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates have been prepared and copolymerized with styrene. These novel copolymers possess significant potential for advanced material applications due to their thermal stability and chemical properties, opening avenues for engineering plastics and other high-performance materials (Savittieri et al., 2022).

Molecular Structure Analysis

Studies on molecules like (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one have contributed to understanding the molecular conformations and crystal packing, which is essential for designing molecules with desired physical and chemical properties (Butcher et al., 2007).

Polymer Synthesis for Optical Applications

The synthesis of fluorinated phthalazinone monomer and its polymers from polycondensation reactions have shown potential for engineering plastics and membrane materials. These polymers exhibit excellent solubility, distinguished thermal properties, and potential applications in optical waveguides (Xiao et al., 2003).

Antimycobacterial Activity

Synthesized compounds based on the structure of 4'-Fluoro-3-(2-methylphenyl)propiophenone have demonstrated antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. This suggests the potential for developing new antimicrobial agents (Ali & Yar, 2007).

Polymer Solar Cells

The addition of phenyl compounds with electron-withdrawing substituents to polymer solar cells has improved power conversion efficiency. This indicates the role of fluorinated compounds in optimizing photovoltaic properties and enhancing the performance of solar energy devices (Jeong et al., 2014).

Safety and Hazards

While specific safety and hazard information for 4’-Fluoro-3-(2-methylphenyl)propiophenone is not available, general safety measures for handling similar compounds include wearing appropriate personal protective equipment, using only under a chemical fume hood, keeping away from heat/sparks/open flame/hot surfaces, ensuring adequate exhaust ventilation, and avoiding contact with skin, eyes, and clothing .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRXZDFUYWADNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644021 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-(2-methylphenyl)propiophenone | |

CAS RN |

898789-48-5 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.